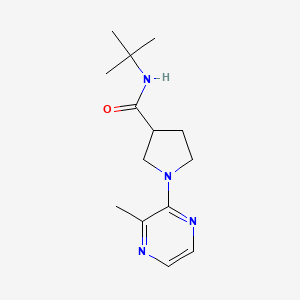

N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide

CAS No.: 2640957-41-9

Cat. No.: VC11856098

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640957-41-9 |

|---|---|

| Molecular Formula | C14H22N4O |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C14H22N4O/c1-10-12(16-7-6-15-10)18-8-5-11(9-18)13(19)17-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3,(H,17,19) |

| Standard InChI Key | VTNQPQPQCBSVTR-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN=C1N2CCC(C2)C(=O)NC(C)(C)C |

| Canonical SMILES | CC1=NC=CN=C1N2CCC(C2)C(=O)NC(C)(C)C |

Introduction

N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in pharmaceuticals and chemical research. It features a pyrrolidine core functionalized with a pyrazine group and a tert-butyl moiety, making it structurally unique and chemically versatile. Although specific research on this compound is limited, its structural components suggest potential roles in biological activity, drug design, and material science.

Structural Features

The molecular structure of N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide includes:

-

Pyrrolidine ring: A five-membered nitrogen-containing heterocycle that often contributes to the bioactivity of compounds.

-

Pyrazine group: A six-membered aromatic heterocycle with two nitrogen atoms, known for its role in enhancing molecular interactions such as hydrogen bonding.

-

Tert-butyl group: A bulky aliphatic substituent that can influence the compound's steric properties and solubility.

-

Carboxamide functionality: A common pharmacophore in medicinal chemistry, enabling hydrogen bonding interactions with biological targets.

Synthesis Pathways

The synthesis of N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide typically involves:

-

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions using amines and appropriate precursors.

-

Introduction of the pyrazine group: Pyrazine derivatives are often introduced via nucleophilic substitution or coupling reactions.

-

Attachment of the tert-butyl group: Alkylation reactions using tert-butyl halides are commonly employed.

-

Amide formation: Carboxylic acid derivatives react with amines or ammonia to form the amide bond.

Pharmaceutical Development

The structural features suggest potential as:

-

Enzyme inhibitors: The pyrazine and carboxamide groups may interact with active sites in enzymes.

-

Anti-inflammatory agents: Compounds with similar structures have shown activity against inflammatory pathways.

Chemical Research

The compound could serve as a scaffold for designing derivatives with enhanced properties for various applications.

Analytical Characterization

To confirm the identity and purity of N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide, standard analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Identifies chemical shifts corresponding to specific functional groups. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |

| Infrared Spectroscopy (IR) | Confirms functional groups through characteristic absorption bands. |

| Elemental Analysis | Verifies the compound's empirical formula. |

Research Gaps and Future Directions

While the compound's structure suggests promising applications, further studies are needed to explore:

-

Biological Activity: Screening against various biological targets to identify therapeutic potential.

-

Toxicology Studies: Evaluating safety profiles for pharmaceutical use.

-

Derivatization: Synthesizing analogs to optimize desired properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume